molecular formula C10H8INO B107128 4-Iodo-3-methyl-5-phenylisoxazole CAS No. 16114-53-7

4-Iodo-3-methyl-5-phenylisoxazole

Cat. No.: B107128
CAS No.: 16114-53-7
M. Wt: 285.08 g/mol
InChI Key: RLZGZJOMCXKYIW-UHFFFAOYSA-N
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Description

4-Iodo-3-methyl-5-phenylisoxazole is a heterocyclic compound with the molecular formula C10H8INO It is characterized by the presence of an iodine atom, a methyl group, and a phenyl group attached to an isoxazole ring

Safety and Hazards

The compound is associated with some safety hazards. It has been assigned the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-methyl-5-phenylisoxazole typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and a nitrile oxide as the dipole . This reaction is often catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3-methyl-5-phenylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted isoxazoles with various functional groups.
  • Oxidized or reduced derivatives of the parent compound.

Mechanism of Action

The mechanism of action of 4-Iodo-3-methyl-5-phenylisoxazole involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in facilitating various chemical transformations, including cross-coupling reactions. The isoxazole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

  • 4-Fluoro-3-methyl-5-phenylisoxazole
  • 4-Bromo-3-methyl-5-phenylisoxazole
  • 4-Chloro-3-methyl-5-phenylisoxazole

Comparison: 4-Iodo-3-methyl-5-phenylisoxazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and facilitates specific chemical transformations. Compared to its fluoro, bromo, and chloro analogs, the iodine derivative often exhibits higher reactivity in cross-coupling reactions and can form more diverse products .

Properties

IUPAC Name

4-iodo-3-methyl-5-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZGZJOMCXKYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1I)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380152
Record name 4-iodo-3-methyl-5-phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16114-53-7
Record name 4-iodo-3-methyl-5-phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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